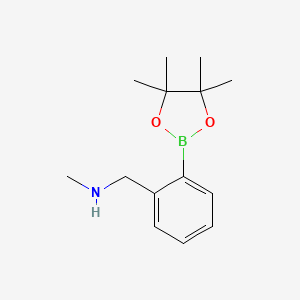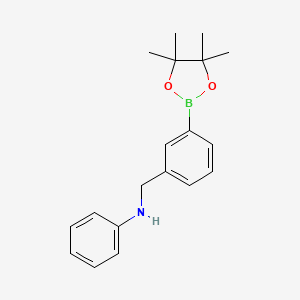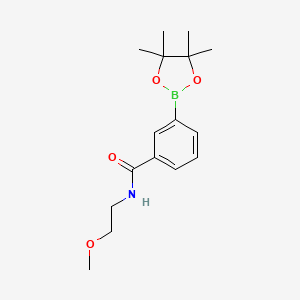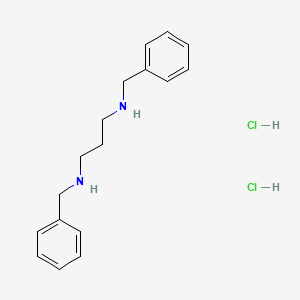
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
Übersicht
Beschreibung
“N1,N3-dibenzylpropane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C17H24Cl2N2. It is primarily used for research purposes and is not intended for human or veterinary use. It is also an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Molecular Structure Analysis
The molecular structure of “N1,N3-dibenzylpropane-1,3-diamine dihydrochloride” consists of 17 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms. The exact structure can be found in various chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving “N1,N3-dibenzylpropane-1,3-diamine dihydrochloride” are not detailed in the search results. It’s worth noting that this compound is used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
“N1,N3-dibenzylpropane-1,3-diamine dihydrochloride” has a molecular weight of 327.3 g/mol. More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride and related ligands have been synthesized and characterized in various studies. These compounds are of interest due to their potential applications in forming complex molecular arrangements and as precursors for further chemical modifications. For instance:
- Xu Wang et al. (2016) designed ligands with (CH2)3 alkyl chains, including (N1,N1,N3,N3-tetrabenzylpropane-1,3-diamine) (L2), which were double protonated and reacted with tetrachloride metal dianion [XCl4]2– to form inclusion complexes. The study discussed the influence of guest methanol molecules on the formation of supramolecular assemblies and demonstrated the ligand's ability to adopt different molecular arrangements (Wang et al., 2016).
- Leland Belda et al. (2023) prepared (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine and characterized it through NMR, high-resolution mass spectrometry, and polarimetry (Belda et al., 2023).
Chemical Complexation and Coordination Polymers
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride and its derivatives serve as ligands for the formation of complex structures and coordination polymers, with various potential applications:
- Adrian Emerson et al. (2017) synthesized a novel tetracarboxylic acid diamine ligand, used in forming coordination polymers with vacant amine sites. These polymers, including poly-[Cu2(L1)(OH2)2] and poly-[Zn(H2L1)(OH2)], have been characterized and shown to adsorb CO2, indicating potential applications in gas storage or separation (Emerson et al., 2017).
- The study by P. Bhowmik et al. (2010) on the condensation of N-methyl-1,3-diaminopropane and N,N-diethyl-1,2-diminoethane with 2-acetylpyridine, leading to tridentate mono-condensed Schiff bases and nickel(II) thiocyanate complexes, showcases the potential of such ligands in forming metal complexes with unique structural and magnetic properties (Bhowmik et al., 2010).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. If in contact with skin or eyes, wash with plenty of water. If inhaled, remove to fresh air and keep at rest in a comfortable position for breathing .
Eigenschaften
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17;;/h1-6,8-11,18-19H,7,12-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTHSSPFCZXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



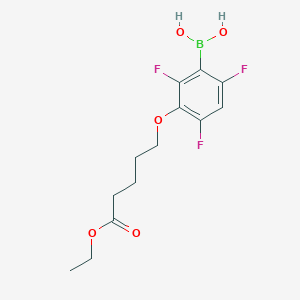
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)

